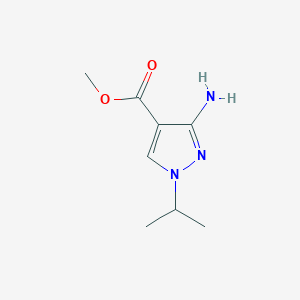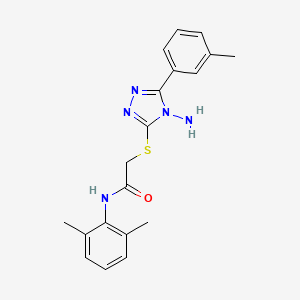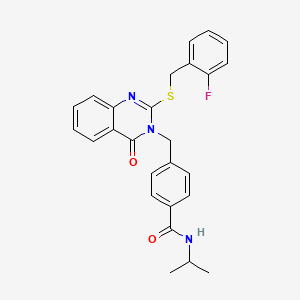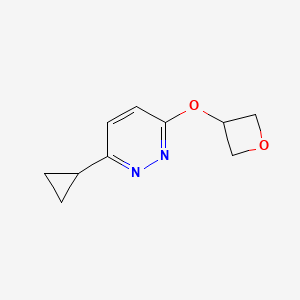
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, methyl 4-aminopyrrole-2-carboxylates can be synthesized in a one-pot mode by a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system . Additionally, methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I leads to the formation of methylated pyrazole derivatives, where the ratio of isomers depends on the nature of the substituent at the pyrazole ring . Another approach involves the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones through a series of reactions including cyanide Michael addition, methylation, and reductive isoxazole-pyrrole transformation .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the crystal structures of 3-amino-4-acetyl-5-methylpyrazole and its metal complexes have been determined, revealing that the ligand acts as a monodentate ligand through the tertiary ring nitrogen atom . Similarly, the crystal and molecular structure of isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, a pyran derivative, has been analyzed, showing a flattened-boat conformation of the pyran ring .
Chemical Reactions Analysis
Pyrazole derivatives exhibit a wide range of chemical reactivity. For instance, 5-amino-1H-pyrrolo-3-carboxylates can react with 1,3-diketones to afford pyrrolo[1,2-a]pyrimidine-7-carboxylates and can be converted into 2-diazo-2H-pyrrole-4-carboxylates, which demonstrate reactivity typical of both diazo compounds and carbenes . The new pyrazoles containing aminoalkyl groups at position 4 can be prepared by aminoalkylation of 3,5-dimethylpyrazole, leading to the formation of water-soluble pyrazolate rhodium(I) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The general physicochemical characteristics, as well as the IR and 1H NMR spectra, are consistent with the observed molecular structures . The solubility of these compounds in polar solvents such as water can be attributed to the presence of functional groups that can engage in hydrogen bonding and other polar interactions . The synthesis of 1-methyl-pyrazole-3-carboxylic acid, for example, involves oxidation and methylation steps, and the structure of the target compound is confirmed by IR spectrum and liquid chromatography .
Wissenschaftliche Forschungsanwendungen
1. Crystallography and Molecular Structure
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate derivatives have been studied for their crystallographic properties. For example, some derivatives form hydrogen-bonded chains and sheets, which are crucial for understanding molecular interactions and structures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007). Such insights are vital in fields like material science and drug design.
2. Methylation and Derivative Formation
Research has explored the methylation processes of pyrazole derivatives, including this compound. This process is significant for synthesizing a wide range of pyrazole derivatives, used in various chemical and pharmaceutical applications (Ren, Wu, Hu, Zou, & Yang, 2010).
3. Synthesis of Novel Derivatives
Innovative derivatives of pyrazole-3-carboxylate have been synthesized for potential application in antimicrobial activities. This includes the development of compounds with significant antibacterial and antifungal properties, indicating its potential use in developing new antimicrobial agents (Siddiqui, Idrees, Khati, & Dhonde, 2013).
4. Corrosion Inhibition
Pyrazole derivatives, such as this compound, have been evaluated as corrosion inhibitors for steel in acidic environments. Their effectiveness in reducing the corrosion rate has implications for materials science and engineering (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
5. Antitumor and Antibacterial Pharmacophore Sites
Some pyrazole derivatives have been studied for their antitumor, antifungal, and antibacterial properties. These compounds show promise as pharmacophore sites in drug development, especially in targeting breast cancer and microbial infections (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrazole derivatives, a class to which this compound belongs, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving nucleophilic addition and elimination reactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.95, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-4-6(7(9)10-11)8(12)13-3/h4-5H,1-3H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIBTPFJSCYDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)


![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)
![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)



![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)
![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)
